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Introduction

Fibroblast Growth Factor 19 (FGF19) is an endocrine hormone with significant therapeutic

potential, primarily due to its role in regulating metabolic processes, including glucose and bile

acid homeostasis. However, its clinical application is hampered by its potent mitogenic activity,

which is associated with a risk of hepatocellular carcinoma. This has driven the development of

FGF19-derived peptides and analogs designed to retain the beneficial metabolic effects while

eliminating or reducing mitogenic signaling. Computational simulation is a cornerstone of this

effort, enabling the rational design of such peptides by predicting how modifications to the

FGF19 structure will affect its binding to its cognate receptors, Fibroblast Growth Factor

Receptor 4 (FGFR4) and the co-receptor β-Klotho.

This document provides a detailed overview of the application of computational simulation in

the design of FGF19-derived peptides, using a combination of established computational

protocols and experimental validation assays.
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FGF19 exerts its effects by forming a ternary complex with FGFR4 and β-Klotho. This

interaction activates downstream signaling pathways, including the metabolic RAS-RAF-

ERK1/2 pathway and the mitogenic PI3K-AKT and JAK-STAT pathways[1]. The primary goal of

FGF19 peptide design is to create molecules that selectively activate the metabolic pathways

without triggering the proliferative ones. Structural and computational studies have revealed

that the C-terminus of FGF19 is crucial for binding to β-Klotho, an interaction essential for

metabolic signaling, while other regions are implicated in FGFR4 activation and mitogenicity[2].

One notable example of a computationally engineered FGF19 analog is Aldafermin (NGM282),

which was designed to be non-tumorigenic while retaining potent metabolic activity. Clinical

trials have shown that Aldafermin can significantly reduce liver fat and improve markers of liver

injury and fibrosis[3][4].

Computational Design Workflow
The rational design of FGF19-derived peptides follows a multi-step computational workflow.

This process aims to predict the functional consequences of amino acid substitutions or

truncations before undertaking expensive and time-consuming experimental synthesis and

testing.
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Computational Design Phase

Experimental Validation Phase

1. Target Identification & Structural Analysis
(PDB: 1PWA, 6NFJ)

2. In Silico Mutagenesis
(e.g., Alanine Scanning)

Identify key interface residues

3. Molecular Dynamics (MD) Simulation

Generate mutant structures

4. Binding Free Energy Calculation
(e.g., MM/PBSA)

Evaluate complex stability and dynamics

5. Candidate Peptide Selection

Rank peptides by predicted affinity & selectivity

6. Peptide Synthesis & Purification

Transition to Wet Lab

7. In Vitro Binding Assays
(SPR, AlphaLISA)

8. In Vitro Functional Assays
(pERK, Proliferation)

9. In Vivo Studies
(Animal Models)

Click to download full resolution via product page

Caption: Computational and experimental workflow for FGF19 peptide design.
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Data Presentation: Quantitative Analysis of FGF19
Variants
While specific predictive data from computational simulations for proprietary drug candidates

like Aldafermin are not publicly available, we can summarize the kind of quantitative data that is

generated and subsequently validated experimentally. The following tables represent a

compilation of experimental data that would be used to validate the predictions from a

computational workflow.

Table 1: Binding Affinity of FGF19 Analogs to Receptor Complexes

This table presents experimentally determined binding affinities, which are the ultimate

validation of computational binding energy predictions.

Ligand
Receptor
Complex

Method
Binding
Affinity (KD,
nM)

Reference

FGF19
FGFR1c/β-

Klotho
AlphaScreen 25.3 [2]

FGF19 FGFR4/β-Klotho AlphaScreen 18.9 [2]

FGF19,A194
FGFR1c/β-

Klotho
AlphaScreen 6.4 [2]

FGF19,A194 FGFR4/β-Klotho AlphaScreen 19.5 [2]

FGF21
FGFR1c/β-

Klotho
AlphaScreen 10.5 [2]

FGF21 FGFR4/β-Klotho AlphaScreen >1000 [2]

This data demonstrates how a single point mutation (A194), potentially identified through

computational alanine scanning, can modulate receptor specificity.

Table 2: In Vitro Activity of FGF19-Derived C-Terminal Peptides as Antagonists
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Computational modeling can be used to design peptide fragments that act as competitive

inhibitors. The IC50 values from in vitro assays quantify their functional potency.

Peptide
(FGF19 Origin)

Sequence Assay IC50 (nM) Reference

19C26
C-terminal 26

amino acids
pERK Inhibition 110 [2]

19C25
C-terminal 25

amino acids
pERK Inhibition 130 [2]

19C24
C-terminal 24

amino acids
pERK Inhibition >10,000 [2]

19C23
C-terminal 23

amino acids
pERK Inhibition >10,000 [2]

This data illustrates the importance of peptide length for biological activity, a parameter that can

be optimized using computational truncation studies.

Protocols
Protocol 1: Computational Alanine Scanning of FGF19
C-Terminal Peptide
This protocol describes a representative workflow for identifying key residues at the FGF19 C-

terminus binding interface with β-Klotho using computational methods.

Objective: To predict changes in binding free energy (ΔΔG) upon mutating interface residues to

alanine, thereby identifying "hotspot" residues critical for the interaction.

Materials:

Software: Rosetta, PyMOL (or other molecular visualization software).

Input Structure: A high-resolution crystal structure of the β-Klotho in complex with the FGF19

C-terminal peptide (e.g., PDB ID: 6NFJ)[3].
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Methodology:

Structure Preparation:

1. Load the PDB file (6NFJ) into PyMOL.

2. Isolate the chains corresponding to β-Klotho and the FGF19 peptide.

3. Clean the PDB file by removing water molecules and any other non-protein atoms.

4. Use the Rosetta clean_pdb.py script to renumber residues and ensure compatibility.

Interface Residue Identification:

1. In PyMOL, select residues on the FGF19 peptide that are within a 5 Å distance of any

atom of β-Klotho. These are the interface residues to be scanned.

2. Create a residue file (.resfile) that specifies which positions are allowed to be mutated to

Alanine.

Running Computational Alanine Scanning:

1. Use the rosetta_scripts application with an XML script specifying the alanine scanning

protocol.

2. The script should instruct Rosetta to:

Load the prepared PDB structure.

For each identified interface residue:

Mutate the residue to Alanine.

Repack the side chains surrounding the mutation to relieve potential clashes.

Calculate the binding energy of the wild-type and mutant complexes.

Compute the change in binding energy (ΔΔG = ΔGmutant - ΔGwild-type).
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Data Analysis:

1. Collect the output ΔΔG values for each mutation.

2. Residues with a large positive ΔΔG (typically > 1.5-2.0 Rosetta Energy Units) are

predicted to be "hotspots" essential for binding.

3. Visualize the hotspot residues on the 3D structure to understand their spatial arrangement

and contribution to the interaction.
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Input PDB Structure
(e.g., 6NFJ)

Prepare & Clean Structure

Identify Interface Residues

In Silico Mutagenesis to Alanine

Calculate Binding Energy
(Wild-type vs. Mutant)

Calculate ΔΔG

Identify Hotspot Residues
(ΔΔG > Threshold)
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Caption: Workflow for computational alanine scanning.

Protocol 2: ERK1/2 Phosphorylation Assay for
Functional Activity
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This protocol details an in vitro assay to measure the activation of the ERK1/2 signaling

pathway, a key indicator of FGF19's metabolic activity.

Objective: To quantify the level of phosphorylated ERK1/2 (pERK1/2) in cells stimulated with

FGF19 or its peptide derivatives.

Materials:

Cell Line: L6 or HEK293 cells co-transfected with expression vectors for FGFR4 and β-

Klotho.

Reagents: Recombinant FGF19 or designed peptides, serum-free culture medium, lysis

buffer, primary antibodies (anti-pERK1/2, anti-total ERK1/2), HRP-conjugated secondary

antibody, chemiluminescence substrate.

Equipment: 96-well cell culture plates, incubator, Western blot apparatus, gel imager.

Methodology:

Cell Culture and Transfection:

1. Seed L6 or HEK293 cells in 96-well plates at a density of 10,000-20,000 cells/well.

2. Co-transfect cells with plasmids encoding human FGFR4 and β-Klotho using a suitable

transfection reagent. Allow cells to express the receptors for 24-48 hours.

Cell Stimulation:

1. Serum-starve the cells for at least 4 hours (or overnight) to reduce basal ERK

phosphorylation.

2. Treat the cells with various concentrations of FGF19 or the designed peptide (e.g., 0.1 nM

to 100 nM) for 15 minutes at 37°C. Include a vehicle-only control.

Cell Lysis:

1. Aspirate the medium and wash the cells once with ice-cold PBS.
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2. Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.

Western Blotting:

1. Determine the protein concentration of the lysates.

2. Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a

PVDF membrane.

3. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

4. Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.

5. Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at

room temperature.

6. Detect the signal using a chemiluminescence substrate and a gel imager.

Data Analysis:

1. Strip the membrane and re-probe with an antibody against total ERK1/2 to serve as a

loading control.

2. Quantify the band intensities for pERK1/2 and total ERK1/2.

3. Normalize the pERK1/2 signal to the total ERK1/2 signal.

4. Plot the normalized pERK signal against the ligand concentration to generate a dose-

response curve and determine the EC50 value.

Protocol 3: BrdU Cell Proliferation Assay for Mitogenic
Activity
This protocol describes an assay to measure DNA synthesis, a direct indicator of cell

proliferation, to assess the mitogenic potential of FGF19 peptides.

Objective: To quantify the incorporation of Bromodeoxyuridine (BrdU) into the DNA of

proliferating cells upon stimulation with FGF19 or its derivatives.
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Materials:

Cell Line: A cell line known to proliferate in response to FGF19, such as primary hepatocytes

or a suitable cancer cell line.

Reagents: FGF19 or designed peptides, BrdU labeling solution, fixing/denaturing solution,

anti-BrdU detection antibody, HRP-conjugated secondary antibody, TMB substrate, stop

solution.

Equipment: 96-well cell culture plates, incubator, microplate reader.

Methodology:

Cell Seeding and Treatment:

1. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to

adhere overnight.

2. Treat the cells with various concentrations of FGF19 or the designed peptide for 24-48

hours.

BrdU Labeling:

1. Add BrdU labeling solution to each well to a final concentration of 10 µM.

2. Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation into newly

synthesized DNA[5].

Fixation and DNA Denaturation:

1. Carefully remove the medium from the wells.

2. Add 100 µL of fixing/denaturing solution to each well and incubate for 30 minutes at room

temperature. This step is crucial to expose the incorporated BrdU to the antibody[6].

Immunodetection:

1. Remove the fixing/denaturing solution and wash the wells with wash buffer.
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2. Add 100 µL of the anti-BrdU detection antibody and incubate for 1 hour at room

temperature.

3. Wash the wells and add 100 µL of the HRP-conjugated secondary antibody. Incubate for 1

hour.

Signal Development and Measurement:

1. Wash the wells thoroughly.

2. Add 100 µL of TMB substrate and incubate in the dark until a color change is observed

(typically 15-30 minutes).

3. Add 100 µL of stop solution to each well.

4. Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

1. Subtract the background absorbance (wells with no cells).

2. Plot the absorbance values against the ligand concentration to assess the dose-

dependent effect on cell proliferation.

FGF19 Signaling Pathways
The signaling cascades initiated by FGF19 are central to its dual functionality. Computational

peptide design aims to create molecules that selectively engage the metabolic pathway while

avoiding the mitogenic pathway.
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Caption: FGF19 signaling pathways leading to metabolic and mitogenic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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